molecular formula C11H10Br2N2OS B11770892 2,6-Dibromo-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one

2,6-Dibromo-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one

Cat. No.: B11770892
M. Wt: 378.08 g/mol
InChI Key: SYSKGOPEROHNKW-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one is a brominated heterocyclic compound featuring a thiazolo[5,4-b]pyridine core substituted with two bromine atoms at the 2- and 6-positions and a cyclopentyl group at the 4-position.

Properties

Molecular Formula

C11H10Br2N2OS

Molecular Weight

378.08 g/mol

IUPAC Name

2,6-dibromo-4-cyclopentyl-[1,3]thiazolo[5,4-b]pyridin-5-one

InChI

InChI=1S/C11H10Br2N2OS/c12-7-5-8-10(17-11(13)14-8)15(9(7)16)6-3-1-2-4-6/h5-6H,1-4H2

InChI Key

SYSKGOPEROHNKW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C3=C(C=C(C2=O)Br)N=C(S3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor thiazolopyridine compound, followed by the introduction of the cyclopentyl group through a substitution reaction. The reaction conditions often require the use of strong brominating agents such as bromine or N-bromosuccinimide (NBS) and may be carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of de-brominated or hydrogenated products.

    Substitution: Formation of substituted thiazolopyridine derivatives.

Scientific Research Applications

2,6-Dibromo-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. The bromine atoms and the thiazolo ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,6-Dibromo-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one to related heterocyclic compounds from the provided evidence, focusing on structural features, synthetic pathways, and inferred properties.

Key Observations :

Core Heterocycle Differences: The target compound’s thiazolo[5,4-b]pyridine core differs from the thieno[3,2-c]pyridine systems in .

Substituent Effects: Halogenation: Bromine substituents in the target compound may increase electrophilicity and steric hindrance compared to chlorine in Compound 4. Bromine’s larger atomic radius could influence binding affinity in biological systems . Cyclopentyl vs.

Bromination at specific positions (2,6) would likely require controlled electrophilic substitution or metal-catalyzed coupling .

Table 2: Inferred Pharmacological Potential

Compound Type Reported Bioactivity (from ) Target Compound’s Inferred Potential
Dihydropyrrolo[3,4-b]indoles mGluR1 antagonists, CB2 agonists, renin inhibitors Bromine substituents may enhance binding to hydrophobic enzyme pockets (e.g., kinase or receptor targets).
Thieno[3,2-c]pyridine derivatives () Not explicitly stated, but sulfonyl groups suggest protease inhibition Sulfur-rich cores (thiazolo/thieno) could modulate redox activity or metal chelation.

Research Implications and Limitations

  • Strengths : The cyclopentyl and bromine substituents position the target compound as a candidate for drug discovery, particularly in targeting hydrophobic binding sites.
  • Gaps : Direct data on synthesis, crystallography, or bioactivity are absent in the provided evidence. Comparative studies with Compounds 2–6 () would require experimental validation.

Biological Activity

2,6-Dibromo-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound belongs to the thiazolo-pyridine family and has been studied for its effects on various biological systems, including cancer cell lines and other pathological conditions.

  • Molecular Formula : C₉H₈Br₂N₂S
  • Molecular Weight : 293.97 g/mol
  • CAS Number : 1379340-41-6

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study evaluated its effects on several cancer cell lines, including leukemia and lymphoma cells. The compound demonstrated cytotoxic effects with an IC50 value indicating effective inhibition of cell proliferation.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
Jurkat (T-cell)2.95Induction of apoptosis
Ramos (B-cell)1.61Cell cycle arrest
HL-60 (AML)3.20Inhibition of proliferation

The cytotoxicity was confirmed through assays measuring cell viability and apoptosis induction, suggesting that this compound could be a candidate for further development as an anticancer agent .

The mechanism by which this compound induces apoptosis appears to involve the activation of caspases and modulation of apoptotic pathways. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.

Case Studies

In a specific case study involving primary human leukemic cells, the compound was shown to selectively target malignant cells while sparing normal peripheral blood mononuclear cells (PBMNCs). This selectivity is crucial for developing therapeutics that minimize side effects in patients undergoing treatment for leukemia.

Table 2: Selectivity Index in Primary Cells

Cell TypeIC50 (µM)Selectivity Index
Primary Leukemic Cells2.953.2
Normal PBMNCs>10-

The selectivity index indicates that the compound is more effective against cancerous cells compared to healthy cells, highlighting its potential as a targeted therapy .

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